(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxy group attached to a phenylmethyl group and a dihydronaphthalenone core. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation between a suitable aldehyde and a ketone to form a β-hydroxy ketone.
Cyclization: The β-hydroxy ketone undergoes cyclization to form the dihydronaphthalenone core.
Reduction: The final step involves the reduction of the carbonyl group to form the hydroxy group, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the stereoselectivity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(S)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: The enantiomer of the compound with different stereochemistry.
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one: Lacks the phenylmethyl group.
2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one: Similar structure but different stereochemistry.
Uniqueness
The unique stereochemistry of (2R)-2-[®-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one contributes to its distinct reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications, offering specific advantages over its similar counterparts.
Properties
CAS No. |
401841-81-4 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-9,15-16,18H,10-11H2/t15-,16+/m1/s1 |
InChI Key |
TWAVTCKDZDHUSS-CVEARBPZSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)[C@H]1[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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